C12H12N4O4S4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

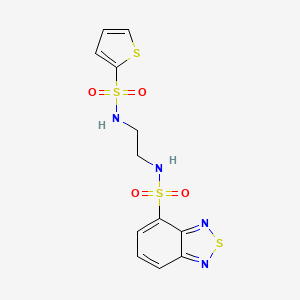

The compound with the molecular formula C12H12N4O4S4 is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C12H12N4O4S4 typically involves multi-step organic reactions. One common method includes the reaction of specific amines with sulfur-containing reagents under controlled conditions. The reaction conditions often require precise temperature control, the use of catalysts, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product. The use of automated systems and advanced monitoring techniques ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

C12H12N4O4S4: undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogens for substitution reactions. The conditions for these reactions vary but often include specific temperatures, pressures, and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

C12H12N4O4S4: has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which C12H12N4O4S4 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to C12H12N4O4S4 include other sulfur-containing organic molecules with similar structural features. Examples include:

C12H12N4O4S2: A compound with a similar structure but fewer sulfur atoms.

C12H12N4O4S3: A compound with an intermediate number of sulfur atoms.

Uniqueness

The uniqueness of This compound lies in its specific arrangement of atoms and the resulting chemical properties

Biological Activity

Overview of C12H12N4O4S4

Thiosemicarbazones are a class of compounds that contain a thiosemicarbazone functional group. They are synthesized from thiosemicarbazide and various aldehydes or ketones. The general structure can be represented as:

where R1 and R2 represent different substituents that can influence the biological properties of the compound.

Antimicrobial Properties

Thiosemicarbazones exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. Studies have shown that these compounds disrupt microbial cell walls and inhibit essential metabolic pathways.

Key Findings:

- Bactericidal Activity: Research indicates that thiosemicarbazones can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

- Antifungal Activity: Several derivatives have demonstrated potent antifungal effects against Candida species, which are notorious for causing opportunistic infections in immunocompromised patients .

Anticancer Effects

Thiosemicarbazones have been investigated for their anticancer properties, particularly in targeting various cancer cell lines.

Mechanisms of Action:

- Apoptosis Induction: Thiosemicarbazones can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins3.

- Inhibition of Tumor Growth: In vivo studies have shown that these compounds can significantly reduce tumor size in animal models by inhibiting angiogenesis and promoting cell cycle arrest .

Case Study 1: Anticancer Activity in Leukemia

A study investigated the effects of a specific thiosemicarbazone derivative on human leukemia cells. The results indicated:

- A dose-dependent reduction in cell viability.

- Increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis .

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In a clinical setting, a thiosemicarbazone was tested against Staphylococcus aureus strains isolated from infected wounds:

- The compound showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

- The study highlighted its potential as an alternative treatment option for antibiotic-resistant infections .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Properties

Molecular Formula |

C12H12N4O4S4 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

N-[2-(thiophen-2-ylsulfonylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |

InChI |

InChI=1S/C12H12N4O4S4/c17-23(18,10-4-1-3-9-12(10)16-22-15-9)13-6-7-14-24(19,20)11-5-2-8-21-11/h1-5,8,13-14H,6-7H2 |

InChI Key |

GLDLADAARTUQFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCNS(=O)(=O)C3=CC=CS3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.